tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15864511
Molecular Formula: C19H30N4O2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N4O2 |
|---|---|
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-12-5-4-8-16(23)15-7-6-9-21-17(15)22-13-10-20-11-14-22/h6-7,9,16,20H,4-5,8,10-14H2,1-3H3 |
| Standard InChI Key | CITOPIJCOKCLLB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A piperidine ring (six-membered saturated nitrogen-containing ring) at the core.
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A pyridine ring (six-membered aromatic nitrogen-containing ring) substituted at the 3-position with a piperazine group.
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A tert-butyl carbamate (Boc) group protecting the piperidine nitrogen.
This configuration enhances stability and modulates solubility, making the compound suitable for organic synthesis and biological assays.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀N₄O₂ |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
| Topological Polar Surface Area | 70.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The Boc group confers lipophilicity (logP ≈ 3.2), facilitating membrane permeability, while the piperazine moiety introduces basicity (pKa ≈ 9.5).
Synthesis and Optimization
General Synthetic Strategy
The synthesis of tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves a multi-step sequence:
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Coupling of Pyridine and Piperazine: A Buchwald-Hartwig amination couples 3-bromo-2-chloropyridine with piperazine to form 2-(piperazin-1-yl)pyridine.
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Piperidine Functionalization: The pyridine intermediate undergoes Suzuki-Miyaura coupling with a boronic ester-substituted piperidine.
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Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92% |
Optimization studies highlight the necessity of anhydrous conditions and inert atmospheres to prevent dehalogenation or oxidation side reactions .
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s piperazine and pyridine motifs are hallmarks of kinase inhibitors. Molecular docking simulations suggest:
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ATP-Binding Pocket Interactions: The pyridine nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR, IC₅₀ ≈ 120 nM for related compounds).
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Selectivity Modulation: Substituents on the piperazine ring influence selectivity between serine/threonine and tyrosine kinases.
| Parameter | Specification |
|---|---|
| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (rat) |
| Skin Irritation | Non-irritant |
| Environmental Persistence | Moderate (t₁/₂ = 28 days) |
Despite its low acute toxicity, prolonged exposure may cause neuropathic effects due to piperazine’s histamine receptor affinity.
Applications in Pharmaceutical Research
Intermediate for Drug Discovery
This compound serves as a precursor to PI3K/mTOR inhibitors and antipsychotic agents. Case studies include:
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Oncology: Derivatization with sulfonamide groups yields compounds with nanomolar potency against breast cancer cell lines (MCF-7, GI₅₀ = 45 nM) .
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Neurology: Quaternary ammonium salts derived from the piperidine moiety show affinity for dopamine D₂/D₃ receptors (Kᵢ = 12 nM).
Radiolabeling Studies
Incorporation of carbon-14 at the pyridine ring enables pharmacokinetic tracing, revealing:
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Blood-Brain Barrier Penetration: 18% uptake in rodent models within 30 minutes post-injection.
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Metabolic Pathways: Hepatic CYP3A4-mediated oxidation predominates, producing N-oxide metabolites.
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